Thiocarbamyl nitro blue tetrazolium

Vue d'ensemble

Description

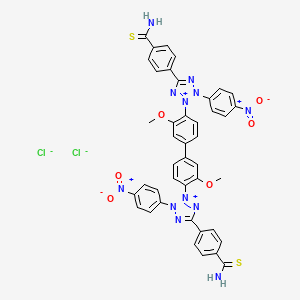

Thiocarbamyl nitro blue tetrazolium is a chemical compound with the empirical formula C42H32Cl2N12O6S2 and a molecular weight of 935.82 g/mol . It is known for its use as a redox indicator and is often employed in various biochemical assays due to its ability to form a dark blue formazan dye upon reduction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thiocarbamyl nitro blue tetrazolium involves the reaction of nitro blue tetrazolium chloride with thiocarbamyl derivatives. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The product is then purified through techniques such as thin-layer chromatography (TLC) to achieve a purity of approximately 90% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, followed by purification processes to ensure high purity and quality of the final product .

Analyse Des Réactions Chimiques

Redox Reactions and Formazan Formation

TC-NBT undergoes a two-electron reduction reaction in the presence of reducing agents or reactive oxygen species (ROS), forming insoluble purple/blue formazan precipitates. This reaction is catalyzed by superoxide radicals (O₂⁻) or enzymatic systems (e.g., dehydrogenases):

Key Experimental Findings:

In cellular systems, TC-NBT reacts with intracellular ROS, such as those produced by NADPH oxidase in phagocytes. This property underpins its use in diagnosing chronic granulomatous disease, where defective ROS production prevents formazan formation .

Reaction Mechanisms and Catalytic Pathways

The reduction of TC-NBT involves distinct pathways depending on the reducing agent:

Superoxide-Mediated Reduction

In biological systems, superoxide radicals disrupt the tetrazole ring, generating a tetrazoinyl radical intermediate that dismutates into formazan :

Enzymatic Reduction

Dehydrogenases catalyze TC-NBT reduction using NADH/NADPH as cofactors. For example, in mitochondrial electron transport chain assays, succinate dehydrogenase reduces TC-NBT via electron transfer .

Stability and Interference:

-

Mediators : Phenazine ethosulfate enhances reduction kinetics by shuttling electrons to TC-NBT .

-

Oxidizing Agents : Stannic chloride or nickel acetylacetonate stabilizes TC-NBT in reagent formulations, preventing premature reduction .

ROS Detection in Cellular Systems

-

Oocytes and Cumulus Cells : TC-NBT staining quantifies ROS levels during in vitro maturation, with formazan area correlating with oxidative stress .

-

Fungal Redox Activity : TC-NBT reduction by fungi (e.g., Cercospora kikuchii) indicates their redox potential and defense mechanisms .

Table: TC-NBT Reduction by Fungal Species

| Fungal Species | TC-NBT Reduction | Relative Redox Activity |

|---|---|---|

| C. kikuchii | + | High |

| A. flavus | - | Low |

Histochemical Staining

-

Alkaline Phosphatase Detection : Paired with BCIP, TC-NBT forms stable precipitates in immunohistochemistry .

-

Dehydrogenase Localization : In tissue sections, formazan deposits mark sites of enzymatic activity .

Reaction Conditions and Optimization

TC-NBT’s performance depends on solvent systems and pH:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Solvent | 70% DMF | Enhances solubility |

| pH | 7.5–8.5 | Maximizes reduction rate |

| Temperature | 37°C | Accelerates formazan crystallization |

Note : Precipitates in TC-NBT solutions can be resolubilized by brief warming .

Comparative Reactivity with Other Tetrazolium Salts

TC-NBT’s thiocarbamyl group increases electron-withdrawing capacity, making it more sensitive to reduction than NBT :

| Property | TC-NBT | NBT |

|---|---|---|

| Reduction Potential | Higher | Moderate |

| Solubility | Lower in H₂O | Higher in H₂O |

| Formazan Stability | Superior | Moderate |

Limitations and Artifacts

Applications De Recherche Scientifique

Biochemical Applications

- Cell Viability Assays :

- Detection of Reactive Oxygen Species (ROS) :

- Histochemical Staining :

Immunological Applications

- Chronic Granulomatous Disease Diagnosis :

- Immunohistochemistry :

- Detection of Bacterial Infections :

Case Study 1: Evaluation of Neutrophil Function

In a study examining the production of ROS by peripheral blood neutrophils, researchers utilized the NBT reduction test to differentiate between bacterial and non-bacterial neutrophilic dermatitis in dogs. The results indicated significant differences in NBT reduction rates among various groups, highlighting the test's utility in clinical veterinary diagnostics .

Case Study 2: Cytochemical Characterization of Leukemia

Research involving acute myeloid leukemia demonstrated the effectiveness of TNT in characterizing blast cells based on their ability to reduce NBT. This study provided insights into the differentiation of leukemic disorders and emphasized the importance of combining multiple cytochemical methods for accurate diagnosis .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Cell Viability Assays | Colorimetric assays for assessing metabolic activity | Effective for quantifying viable cells |

| ROS Detection | Measurement of oxidative burst activity | Useful for evaluating immune responses |

| Chronic Granulomatous Disease | Diagnostic marker based on NBT reduction capability | Identifies phagocyte dysfunction |

| Immunohistochemistry | Visualization of antibody binding using TNT and alkaline phosphatase | Provides insights into protein localization |

| Bacterial Infection Detection | Differentiation between bacterial and non-bacterial infections | Enhances diagnostic accuracy in clinical settings |

Mécanisme D'action

The mechanism of action of thiocarbamyl nitro blue tetrazolium involves its reduction to a formazan dye. This reduction occurs through the transfer of electrons from electron donors such as NADH or NADPH. The compound acts as an artificial electron acceptor, and its reduction is facilitated by intermediate hydrogen carriers like diaphorase . The resulting formazan dye is dark blue and insoluble in water, making it useful as a visual indicator in various assays .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nitro blue tetrazolium chloride: This compound is similar to thiocarbamyl nitro blue tetrazolium but lacks the thiocarbamyl groups.

Tetrazolium salts: Other tetrazolium salts, such as 2,3,5-triphenyltetrazolium chloride (TTC), are used in similar applications for detecting cellular respiration and metabolic activity.

Uniqueness

This compound is unique due to its thiocarbamyl groups, which enhance its redox properties and make it more effective in certain biochemical assays compared to other tetrazolium salts . Its ability to form a dark blue formazan dye upon reduction makes it particularly useful in visualizing cellular activities and detecting reactive oxygen species .

Activité Biologique

Thiocarbamyl nitro blue tetrazolium (TC-NBT) is a derivative of nitro blue tetrazolium (NBT), a compound widely used in biochemical assays due to its ability to form colored formazan products upon reduction. This article explores the biological activity of TC-NBT, its applications in research, and its significance in various fields, including immunology and cancer research.

Chemical Structure:

TC-NBT is characterized by its complex structure, which includes thiocarbamyl groups attached to the nitro blue tetrazolium framework. Its molecular formula is with a molecular weight of approximately 935.8 g/mol .

Applications in Biological Research

-

Immunohistochemistry:

TC-NBT is utilized in immunohistochemical staining, particularly for detecting alkaline phosphatase activity. This application is crucial for visualizing the localization of proteins within tissues, aiding in the diagnosis of various diseases . -

Electron Microscopy:

The compound serves as an osmiophilic ditetrazolium salt in electron microscopy, allowing for fine structural localization of cellular components. This method enhances the visibility of cellular structures, facilitating detailed morphological studies . -

Detection of Reactive Oxygen Species (ROS):

TC-NBT is employed in assays to measure the production of reactive oxygen species by phagocytes. The reduction of TC-NBT correlates with the oxidative burst response, which is critical for understanding immune function and disorders such as chronic granulomatous disease .

Case Studies and Research Findings

-

Chronic Granulomatous Disease:

A study demonstrated that TC-NBT reduction assays could effectively differentiate between normal and deficient phagocyte function in patients with chronic granulomatous disease. Higher blue scores indicated better ROS production, providing a diagnostic tool for assessing phagocyte activity . -

Cancer Research:

In cancer studies, TC-NBT has been used to evaluate tumor microenvironments and cellular metabolism. For instance, its application in staining tumor sections has revealed insights into the metabolic states of cancer cells and their interaction with surrounding tissues . -

Quantitative Analysis:

A quantitative analysis using TC-NBT showed that patients with bacterial infections exhibited varying levels of NBT reduction, highlighting its potential utility in clinical diagnostics. However, discrepancies were noted in certain conditions such as septic shock and endocarditis, suggesting limitations in its diagnostic applicability .

Summary of Biological Activities

| Application | Description | Significance |

|---|---|---|

| Immunohistochemistry | Staining for alkaline phosphatase activity | Important for protein localization studies |

| Electron Microscopy | Fine structural localization using osmiophilic properties | Enhances visualization of cellular components |

| Reactive Oxygen Species Detection | Assesses oxidative burst response in phagocytes | Critical for understanding immune disorders |

| Cancer Research | Evaluates tumor microenvironments and cellular metabolism | Provides insights into cancer biology |

Propriétés

IUPAC Name |

4-[2-[4-[4-[5-(4-carbamothioylphenyl)-3-(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzenecarbothioamide;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30N12O6S2.2ClH/c1-59-37-23-29(11-21-35(37)51-47-41(27-7-3-25(4-8-27)39(43)61)45-49(51)31-13-17-33(18-14-31)53(55)56)30-12-22-36(38(24-30)60-2)52-48-42(28-9-5-26(6-10-28)40(44)62)46-50(52)32-15-19-34(20-16-32)54(57)58;;/h3-24H,1-2H3,(H2-2,43,44,61,62);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWBTCNQXRKYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C(=S)N)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)C(=S)N.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32Cl2N12O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501340703 | |

| Record name | Thiocarbamyl nitroblue tetrazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501340703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

935.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-43-7 | |

| Record name | 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(5-(4-(aminothioxomethyl)phenyl)-3-(4-nitrophenyl)-, chloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[5-[4-(aminothioxomethyl)phenyl]-3-(4-nitrophenyl)-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocarbamyl nitroblue tetrazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501340703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[5-[4-(aminothioxomethyl)phenyl]-2-(p-nitrophenyl)-2H-tetrazolium] dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.